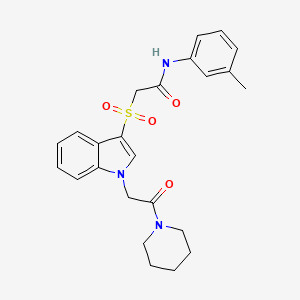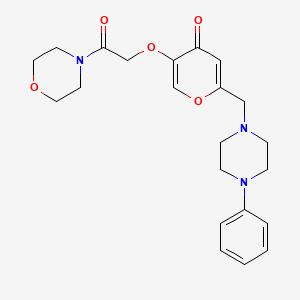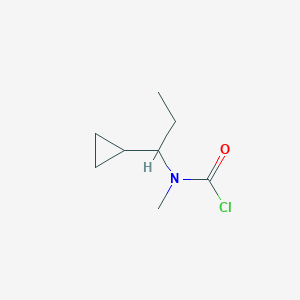
2-((1-((5-Chloro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((1-((5-Chloro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methylpyridine, also known as L-745,870, is a selective antagonist of the dopamine D4 receptor. This compound has been extensively studied for its potential use in treating various psychiatric disorders, including schizophrenia and attention deficit hyperactivity disorder (ADHD).
Wissenschaftliche Forschungsanwendungen
Crystal Structure and Molecular Interactions
One study focused on the crystal structure and molecular interactions of a related compound, demonstrating the potential for detailed structural analysis in drug design and development. The analysis revealed specific angular and molecular interactions, highlighting the compound's potential in the synthesis of complex salts for pharmaceutical applications (Jasinski et al., 2010).
Chemical Synthesis and Modification
Another area of application is in the synthesis and chemical modification of pyridine derivatives. Techniques have been developed to elaborate 2-aminopyridines with a variety of polar substituents by displacing a methylsulfinyl group, demonstrating the versatility of pyridine derivatives in chemical synthesis (Teague, 2008).
Polymorphism and Pharmaceutical Activity
Research on polymorphism in pharmaceutical active sulfapyridine derivatives, such as N-(6-methylpyridin-2-yl)mesitylenesulfonamide, reveals insights into the solvent-dependent crystal forms. This research is crucial for understanding the physical and chemical properties of drug compounds, which can affect their bioavailability and efficacy (Pan & Englert, 2013).
Coordination Chemistry and Luminescence
A study on the synthesis and coordination chemistry of 2,6-bis(pyrazolyl)pyridines and related ligands explores the application of these compounds in luminescent lanthanide complexes for biological sensing. Such research demonstrates the compound's potential in developing new materials for sensing and imaging applications (Halcrow, 2005).
Eigenschaften
IUPAC Name |
2-[1-(5-chloro-2-methylphenyl)sulfonylpyrrolidin-3-yl]oxy-6-methylpyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O3S/c1-12-6-7-14(18)10-16(12)24(21,22)20-9-8-15(11-20)23-17-5-3-4-13(2)19-17/h3-7,10,15H,8-9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIXPIUWSZSLQAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCC(C2)OC3=CC=CC(=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-hydroxy-1-[(5-methyl-2-furyl)methyl]-3-[(E)-3-phenyl-2-propenyl]-2(1H)-pyridinone](/img/structure/B2866008.png)


![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2866013.png)
![3-cyano-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]benzamide](/img/structure/B2866014.png)
![4-Bromo-2,5-dimethoxy-1-[(2-methylindolinyl)sulfonyl]benzene](/img/structure/B2866015.png)
![2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 2-(1,3-dioxoisoindolin-2-yl)acetate](/img/structure/B2866016.png)
![5-Methyl-4-[[3-(triazol-2-yl)azetidin-1-yl]methyl]-1,2-oxazole](/img/structure/B2866017.png)


